molecular formula C27H24N4O4 B11447256 7-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione

7-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11447256
M. Wt: 468.5 g/mol
InChI Key: WQONCAZTFOLGGY-UHFFFAOYSA-N
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Description

7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a quinazoline core, and an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common method starts with the acylation of piperazine derivatives using acetyl chloride or benzoyl chloride under basic conditions . The intermediate products are then subjected to cyclization reactions with quinazoline derivatives to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, reduced forms of the original compound, and other functionalized piperazine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and quinazoline-based molecules, such as:

Uniqueness

What sets 7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses .

Properties

Molecular Formula

C27H24N4O4

Molecular Weight

468.5 g/mol

IUPAC Name

7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-phenyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O4/c1-18(32)19-7-10-21(11-8-19)29-13-15-30(16-14-29)25(33)20-9-12-23-24(17-20)28-27(35)31(26(23)34)22-5-3-2-4-6-22/h2-12,17H,13-16H2,1H3,(H,28,35)

InChI Key

WQONCAZTFOLGGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=CC=C5

Origin of Product

United States

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